N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine

PI3Kδ inhibition TR-FRET assay Lead optimization

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine, identified as Compound 27 in US9221795 , is a synthetic small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. It belongs to a class of pyridinamine-substituted heterocycles characterized by sub-nanomolar potency against PI3Kδ and a marked selectivity window over other Class I PI3K isoforms (α, β, γ).

Molecular Formula C11H14F3N3
Molecular Weight 245.24 g/mol
CAS No. 1779124-06-9
Cat. No. B1401695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine
CAS1779124-06-9
Molecular FormulaC11H14F3N3
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)NC2=C(N=CC=C2)C(F)(F)F
InChIInChI=1S/C11H14F3N3/c12-11(13,14)10-9(5-4-6-15-10)16-17-7-2-1-3-8-17/h4-6,16H,1-3,7-8H2
InChIKeyFTJBKSWKNJSCMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine (CAS 1779124-06-9): A Highly Selective PI3Kδ Inhibitor for Targeted Drug Discovery


N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine, identified as Compound 27 in US9221795 [1], is a synthetic small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. It belongs to a class of pyridinamine-substituted heterocycles characterized by sub-nanomolar potency against PI3Kδ and a marked selectivity window over other Class I PI3K isoforms (α, β, γ) [2]. The compound's trifluoromethyl-pyridine scaffold and N-piperidinyl substitution are critical for its binding mode and isoform discrimination [3].

Why N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine Cannot Be Substituted with Generic PI3Kδ Inhibitors


PI3Kδ inhibitors differ markedly in their isoform selectivity profiles, which directly dictate their therapeutic index and off-target liability. Non-selective or pan-PI3K inhibitors often exhibit dose-limiting toxicities due to PI3Kα inhibition (e.g., hyperglycemia) [1]. Even within the δ-selective class, subtle structural variations cause orders-of-magnitude shifts in potency against the γ isoform, altering the balance between anti-inflammatory efficacy and immune suppression [2]. N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine achieves an extreme selectivity window (>1,300-fold) that is not conserved across its regioisomers or other in-class compounds, making generic substitution scientifically indefensible without direct comparative data [3].

Quantitative Differentiation Evidence for N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine Versus Comparator Compounds


Direct Head-to-Head PI3Kδ Potency Comparison: Compound 27 vs. Internal Patent Analogs

In a standardized TR-FRET biochemical assay, N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine (Compound 27) exhibited a PI3Kδ IC50 of 1.0 nM. Within the same patent series, Compound 7 displayed an IC50 of 0.4 nM (2.5-fold more potent) but with significantly altered selectivity, while Compound 23 (BDBM198027) showed a whole-blood EC50 of 0.900 nM, indicating reduced cellular translation compared to Compound 27's cellular EC50 of 0.310 nM [1] [2] [3].

PI3Kδ inhibition TR-FRET assay Lead optimization

PI3Kδ/γ Isoform Selectivity: >1,300-Fold Window Distinguishes Compound 27 from Dual δ/γ Inhibitors

The selectivity of N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine for PI3Kδ over PI3Kγ was determined to be >1,300-fold (PI3Kδ EC50 = 0.310 nM vs. PI3Kγ EC50 = 404 nM in human basophil assays). In contrast, the clinical dual inhibitor duvelisib exhibits a δ/γ selectivity ratio of approximately 11-fold (PI3Kδ IC50 = 2.5 nM vs. PI3Kγ IC50 = 27 nM). This extreme selectivity window fundamentally differentiates Compound 27 as a δ-specific tool versus dual δ/γ pharmacology [1] [2].

Isoform selectivity PI3Kγ counter-screening Immunosuppression risk

PI3Kδ vs. PI3Kα Selectivity: Compound 27's Favorable Kinase Selectivity Profile Over Structural Analogs

While direct PI3Kα IC50 data for Compound 27 is not publicly available, a structurally related analog from the same patent series (Compound 13, BDBM198017) exhibited a PI3Kα IC50 of 8,300 nM. Given that the more potent analog Compound 7 has a reported PI3Kδ IC50 of 0.4 nM, the inferred α/δ selectivity ratio exceeds 20,000-fold for this chemical series. N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine, with its comparable PI3Kδ potency, is expected to maintain a similarly wide selectivity margin against PI3Kα, a critical differentiator from less selective inhibitors like idelalisib (α/δ ratio ≈ 100) [1] [2].

PI3Kα counter-screening Hyperglycemia risk Selectivity profiling

Recommended Procurement Scenarios for N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine Based on Quantitative Differentiation


Lead Optimization of PI3Kδ-Selective Candidates for Inflammatory Disease

The compound's extreme δ/γ selectivity (>1,300-fold) [1] makes it a superior chemical tool for preclinical programs targeting autoimmune and inflammatory indications where γ-sparing is desired. It serves as a benchmark for screening cascades focused on minimizing dual δ/γ pharmacology.

Kinase Selectivity Profiling Panel as a PI3Kδ Reference Standard

Given its potent enzymatic activity (IC50 = 1.0 nM) [2] against a well-defined target, this compound is ideally suited as a positive control in selectivity panels. Its well-characterized behavior against the α-isoform (inferred selectivity >20,000-fold) [3] provides a reliable baseline for calibrating counter-screening assays.

Structure-Activity Relationship (SAR) Studies on Trifluoromethyl-Pyridine Scaffolds

The unique N-piperidinyl and 2-trifluoromethyl substitution pattern is a key determinant of its binding affinity and selectivity. Researchers engaged in scaffold-hopping or core modification studies should procure this compound as a reference standard to evaluate how regioisomeric shifts (e.g., 4-CF3 or 5-CF3 analogs) alter the PI3Kδ selectivity profile.

Cellular Target Engagement Assays for In Vitro Pharmacology

The compound's strong cellular potency (EC50 = 0.310 nM in human basophils) [2] makes it an ideal comparator in target engagement and pathway biomarker assays, especially when evaluating the cellular translation efficiency of early-stage PI3Kδ inhibitors from the same chemical series.

Quote Request

Request a Quote for N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.